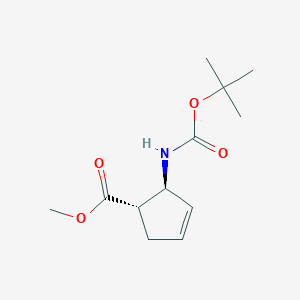

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

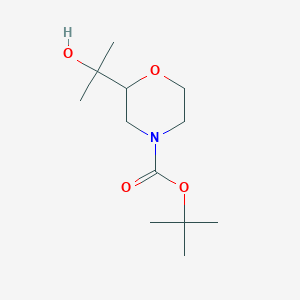

“(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate” is a chemical compound with the molecular formula C12H19NO4 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis for the protection of amino groups . An efficient protocol for the synthesis of similar compounds has been reported, involving simple reduction and inversion methods .Molecular Structure Analysis

The molecular structure analysis of this compound was not found in the search results. Typically, such analysis would involve techniques like X-ray crystallography or mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were not found in the search results. Thermogravimetric analysis (TGA) is a method of thermal analysis that could provide information about physical phenomena such as phase transitions, absorption, adsorption, and desorption, as well as chemical phenomena including chemisorptions, thermal decomposition, and solid-gas reactions .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Amino acid-functionalized cyclopentadienyl molybdenum tricarbonyl complexes, prepared from reactions involving amino acid-functionalized cyclopentadienyl-lithium reagent, have been explored for their catalytic activity. These complexes have shown promise as catalyst precursors in the liquid-phase epoxidation of trans-β-methylstyrene, demonstrating high catalytic activity and excellent selectivity for epoxide isomers. This study highlights the potential of using such complexes in enantioselective catalysis, maintaining the structural integrity of the amino acid-functionalized cyclopentadienyl group during the oxidative decarbonylation process (Abrantes et al., 2009).

Building Blocks for Amino Acids and Peptidomimetics

Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been presented as a versatile building block for the synthesis of cyclopropyl-containing amino acids. This compound exhibits reactivity in Michael additions and Diels-Alder reactions, leading to protected forms of cyclopropyl-containing amino acids. Furthermore, its application in the synthesis of geometrically constrained bicyclic peptidomimetics demonstrates its value in the design of novel bioactive compounds (Limbach et al., 2009).

Enantioselective Synthesis

The synthesis of enantiopure compounds using directed hydrogenation methodology has been explored, yielding single diastereomers of 3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl esters and 3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid methyl esters. This method represents a novel approach to achieving high selectivity in the hydrogenation of functionalized cyclopentenes, showcasing the utility of N-tert-butoxycarbonylamino and hydroxyl-directed hydrogenations (Smith et al., 2001).

Polymer Synthesis

The synthesis and properties of amino acid-based polyacetylenes have been investigated, with novel amino acid-derived acetylene monomers being synthesized and polymerized. These studies have provided insights into the properties of the formed polymers, such as their conformation and potential applications in material science (Gao et al., 2003).

Antimicrobial Applications

Cationic amphiphilic polymethacrylate derivatives, synthesized from N-(tert-butoxycarbonyl)aminoethyl methacrylate and butyl methacrylate, have been explored for their antimicrobial properties. The structure-activity relationship of these polymers in antimicrobial and hemolytic assays highlights their potential as antimicrobial agents, with the smallest polymers showing the lowest MIC and reduced hemolytic activity (Kuroda & DeGrado, 2005).

Wirkmechanismus

Eigenschaften

IUPAC Name |

methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h5,7-9H,6H2,1-4H3,(H,13,15)/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKBCJZHYHIOEB-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C=CCC1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C=CC[C@@H]1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chloro-2-methoxy-5-methylphenyl)pyrazine-2,3-dione](/img/structure/B2446862.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2446867.png)

![2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2446869.png)

![N-(2-morpholin-4-ylethyl)-2-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]acetamide](/img/structure/B2446870.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one](/img/structure/B2446872.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2446874.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2446875.png)

![N-(2-furylmethyl)-3-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2446876.png)